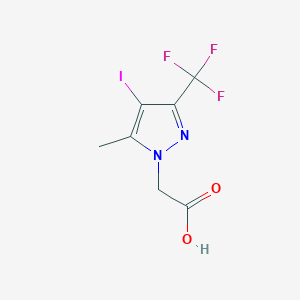![molecular formula C9H3BrF6O2 B13429030 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethanone groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted phenyl derivatives.
Reduction: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol.
Oxidation: Quinone derivatives.
Scientific Research Applications
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is unique due to the presence of both trifluoromethoxy and trifluoroethanone groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H3BrF6O2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O2/c10-5-3-4(7(17)8(11,12)13)1-2-6(5)18-9(14,15)16/h1-3H |
InChI Key |
ASEHNDXRHVIIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
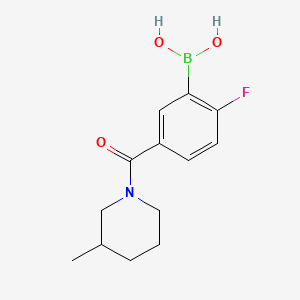
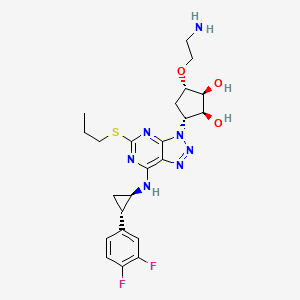
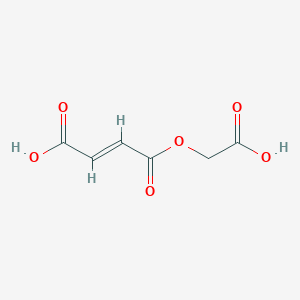
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
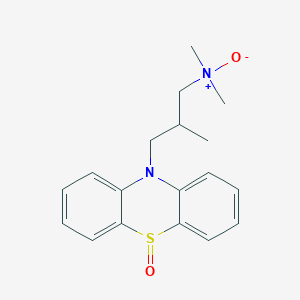

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

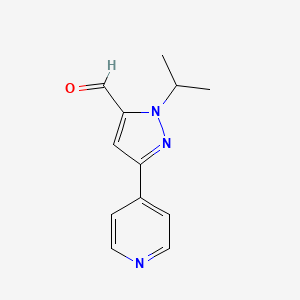
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
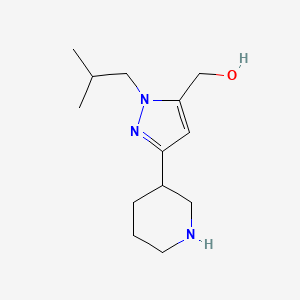
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
